molecular formula C9H11NO2 B2501680 (2,6-Dimethylpyridin-3-yl)acetic acid CAS No. 1000566-33-5

(2,6-Dimethylpyridin-3-yl)acetic acid

Cat. No.: B2501680
CAS No.: 1000566-33-5
M. Wt: 165.192
InChI Key: OBUAUCCMUIQCMC-UHFFFAOYSA-N
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Description

(2,6-Dimethylpyridin-3-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with two methyl groups at positions 2 and 6, and an acetic acid moiety at position 3

Scientific Research Applications

(2,6-Dimethylpyridin-3-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Future Directions

While specific future directions for “(2,6-Dimethylpyridin-3-yl)acetic acid” are not mentioned in the search results, research in the field of pyrimidines (which includes pyridine derivatives) suggests potential for the development of new anti-inflammatory agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethylpyridin-3-yl)acetic acid can be achieved through several methods. One common approach involves the alkylation of 2,6-dimethylpyridine with a suitable acetic acid derivative. For instance, the reaction of 2,6-dimethylpyridine with bromoacetic acid in the presence of a base such as sodium hydroxide can yield this compound. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (2,6-Dimethylpyridin-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of (2,6-Dimethylpyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking and coordination with metal ions. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways.

Comparison with Similar Compounds

    Pyridine-3-acetic acid: Similar structure but lacks the methyl groups at positions 2 and 6.

    2,6-Dimethylpyridine: Lacks the acetic acid moiety.

    3-Methylpyridine-2-acetic acid: Similar structure but with a different substitution pattern.

Uniqueness: (2,6-Dimethylpyridin-3-yl)acetic acid is unique due to the presence of both the acetic acid moiety and the methyl groups at positions 2 and 6 on the pyridine ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,6-dimethylpyridin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-3-4-8(5-9(11)12)7(2)10-6/h3-4H,5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUAUCCMUIQCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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